molecular formula C15H23ClN2O3S B15342000 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride CAS No. 42024-64-6

3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride

Cat. No.: B15342000
CAS No.: 42024-64-6
M. Wt: 346.9 g/mol
InChI Key: XGRBPUNRCPMARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoiminomethylthio group, a butoxy group, and a benzeneacetic acid methyl ester moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Benzeneacetic Acid Derivative:

    Introduction of the Aminoiminomethylthio Group: This step involves the reaction of the benzeneacetic acid derivative with an appropriate thiol and an aminoiminomethylating agent under controlled conditions to form the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride involves its interaction with specific molecular targets. The aminoiminomethylthio group may interact with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The butoxy and benzeneacetic acid methyl ester moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methyl ester monohydrochloride
  • 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride

Uniqueness

The uniqueness of 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

42024-64-6

Molecular Formula

C15H23ClN2O3S

Molecular Weight

346.9 g/mol

IUPAC Name

[amino-[[2-butoxy-5-(2-methoxy-2-oxoethyl)phenyl]methylsulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C15H22N2O3S.ClH/c1-3-4-7-20-13-6-5-11(9-14(18)19-2)8-12(13)10-21-15(16)17;/h5-6,8H,3-4,7,9-10H2,1-2H3,(H3,16,17);1H

InChI Key

XGRBPUNRCPMARZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.